fimbriol B fimbriol B fimbriol B is a natural product found in Bulbophyllum vaginatum, Dendrobium plicatile, and Dendrobium nobile with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1942542
InChI: InChI=1S/C15H12O4/c1-19-15-13-9(7-11(17)14(15)18)6-5-8-3-2-4-10(16)12(8)13/h2-7,16-18H,1H3
SMILES: COC1=C2C(=CC(=C1O)O)C=CC3=C2C(=CC=C3)O
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol

fimbriol B

CAS No.:

Cat. No.: VC1942542

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

fimbriol B -

Specification

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
IUPAC Name 4-methoxyphenanthrene-2,3,5-triol
Standard InChI InChI=1S/C15H12O4/c1-19-15-13-9(7-11(17)14(15)18)6-5-8-3-2-4-10(16)12(8)13/h2-7,16-18H,1H3
Standard InChI Key XXYVUERYPGSDCY-UHFFFAOYSA-N
SMILES COC1=C2C(=CC(=C1O)O)C=CC3=C2C(=CC=C3)O
Canonical SMILES COC1=C2C(=CC(=C1O)O)C=CC3=C2C(=CC=C3)O

Introduction

Chemical Structure and Properties

Fimbriol B is chemically characterized as follows:

  • Molecular Formula: C₁₅H₁₂O₄

  • Chemical Classification: Phenanthrene derivative

  • Physical State: Crystalline solid

Mass spectrometry analysis has provided valuable insights into the molecular properties of fimbriol B. When subjected to positive ion mode mass spectrometry, fimbriol B shows characteristic fragment ions:

  • Molecular ion [M + H]⁺ at m/z 258.0156

  • Fragment ion at m/z 241.0892, likely resulting from the loss of a hydroxyl group

The structural features of fimbriol B include multiple hydroxyl groups attached to the phenanthrene backbone, contributing to its biological activity through potential hydrogen bonding and antioxidant properties.

Table 1. Physical and Chemical Properties of Fimbriol B

PropertyValue
Molecular FormulaC₁₅H₁₂O₄
Exact Mass257.0814 Da (calculated)
Characteristic MS Fragmentsm/z 258.0156 [M+H]⁺, 241.0892
ClassificationPhenanthrene derivative
SolubilitySoluble in methanol, ethanol, DMSO
AppearanceCrystalline solid

Natural Sources and Isolation

Fimbriol B has been primarily isolated from plants belonging to the Dendrobium genus, particularly from Dendrobium nobile Lindl., a medicinal orchid with a long history of use in traditional Chinese medicine .

Dendrobium species have been used for centuries in traditional medicine practices across Asia for various therapeutic purposes, including as treatments for fever, dry mouth, and fatigue. Modern research has revealed that these medicinal properties are attributed to the presence of bioactive compounds, including alkaloids, polysaccharides, flavonoids, and phenanthrenes like fimbriol B.

The isolation of fimbriol B typically involves:

  • Collection and preparation of plant material (stems or roots of Dendrobium species)

  • Extraction with organic solvents (commonly methanol or ethanol)

  • Fractionation using various chromatographic techniques

  • Purification through high-performance liquid chromatography (HPLC)

  • Structural identification using spectroscopic methods (MS, NMR)

Table 2. Dendrobium Species Known to Contain Fimbriol B

SpeciesPlant PartExtraction MethodReference
Dendrobium nobile Lindl.StemsMethanol extraction
Dendrobium fimbriatum Hook.Stems/RootsEthanol-water extraction

Biological Activities

Antifibrotic Activity

One of the most significant biological activities of fimbriol B is its antifibrotic effect, particularly in the context of hepatic fibrosis. Research has demonstrated that fimbriol B exhibits selective cytotoxicity against hepatic stellate cells (HSCs) while sparing hepatocytes .

Hepatic fibrosis is characterized by excessive accumulation of extracellular matrix proteins in the liver, primarily produced by activated HSCs. The process of fibrosis resolution involves the removal of activated HSCs through apoptosis. Fimbriol B has been shown to:

  • Significantly inhibit the proliferation of HSC-T6 cells (a hepatic stellate cell line)

  • Induce autophagy-linked apoptosis in HSCs

  • Attenuate collagen deposition in HSC-T6 cells

  • Show minimal cytotoxicity against primary cultured hepatocytes in rats

These properties suggest that fimbriol B may represent a promising candidate for the development of anti-fibrotic therapies.

Anti-inflammatory Activity

In addition to its antifibrotic properties, fimbriol B has demonstrated anti-inflammatory activity. Studies examining the biological properties of phenanthrenes isolated from Dendrobium species have reported that fimbriol B exhibits inhibitory effects on nitric oxide (NO) production, with an IC₅₀ value of approximately 28.9 μM .

Nitric oxide is a signaling molecule involved in various physiological and pathological processes, including inflammation. The ability of fimbriol B to modulate NO production suggests potential applications in treating inflammatory conditions.

Table 3. Biological Activities of Fimbriol B

Biological ActivityModel/AssayResultReference
AntifibroticHSC-T6 cell lineInhibition of cell proliferation and induction of apoptosis
Anti-inflammatoryNO inhibition assayIC₅₀: 28.9 μM
Selective cytotoxicityPrimary rat hepatocytesMinimal effect on viability
Collagen inhibitionHSC-T6 cell lineAttenuated collagen deposition

Analytical Methods for Identification

Modern analytical techniques have been employed for the identification and characterization of fimbriol B in plant extracts. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS/MS) has proven particularly effective for this purpose .

In positive ion mode mass spectrometry, fimbriol B generates characteristic fragment patterns that allow for its identification among other phenanthrene compounds. The molecular ion [M + H]⁺ at m/z 258.0156 and fragment ion at m/z 241.0892 serve as diagnostic markers for the compound .

Additional spectroscopic methods used for structural elucidation include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Ultraviolet-visible (UV-vis) spectroscopy

  • High-resolution mass spectrometry (HRMS)

These techniques, used in combination, provide comprehensive structural information that enables the unambiguous identification of fimbriol B among related phenanthrene compounds.

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